molecular formula C15H14N2O4 B11102027 N-(2-methoxyphenyl)-2-methyl-3-nitrobenzamide

N-(2-methoxyphenyl)-2-methyl-3-nitrobenzamide

Cat. No.: B11102027
M. Wt: 286.28 g/mol
InChI Key: VSWKBRYAWOEADX-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-methyl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group attached to the phenyl ring, a methyl group, and a nitro group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-methyl-3-nitrobenzamide typically involves the reaction of 2-methoxyaniline with 2-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-methoxyphenyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy and methyl groups may influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-methyl-3-aminobenzamide: A reduced form of the compound with an amino group instead of a nitro group.

    N-(2-methoxyphenyl)-2-methyl-3-chlorobenzamide: A derivative with a chloro group instead of a nitro group.

    N-(2-methoxyphenyl)-2-methyl-3-hydroxybenzamide: A derivative with a hydroxy group instead of a nitro group

Uniqueness

N-(2-methoxyphenyl)-2-methyl-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The combination of methoxy, methyl, and nitro groups in the benzamide structure provides a unique scaffold for further chemical modifications and applications .

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C15H14N2O4/c1-10-11(6-5-8-13(10)17(19)20)15(18)16-12-7-3-4-9-14(12)21-2/h3-9H,1-2H3,(H,16,18)

InChI Key

VSWKBRYAWOEADX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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